molecular formula C16H28O4 B12669872 Cyclohexane-1,4-diylbis(methylene) diisobutyrate CAS No. 85409-70-7

Cyclohexane-1,4-diylbis(methylene) diisobutyrate

Cat. No.: B12669872
CAS No.: 85409-70-7
M. Wt: 284.39 g/mol
InChI Key: XKYOVTCKPSRDLG-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-diylbis(methylene) diisobutyrate is an organic compound with the chemical formula C16H28O4. It is a diester derived from cyclohexane and isobutyric acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane-1,4-diylbis(methylene) diisobutyrate can be synthesized through the esterification reaction between cyclohexane-1,4-diylbis(methylene) and isobutyric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures with continuous stirring. The product is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,4-diylbis(methylene) diisobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexane-1,4-diylbis(methylene) diisobutyrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The exact mechanism of action of cyclohexane-1,4-diylbis(methylene) diisobutyrate depends on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. The ester groups in the compound can undergo hydrolysis in biological environments, releasing the active drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexane-1,4-diylbis(methylene) diisobutyrate is unique due to its specific ester groups, which impart distinct chemical and physical properties. Its biocompatibility and potential therapeutic applications make it a valuable compound in various fields .

Properties

CAS No.

85409-70-7

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

[4-(2-methylpropanoyloxymethyl)cyclohexyl]methyl 2-methylpropanoate

InChI

InChI=1S/C16H28O4/c1-11(2)15(17)19-9-13-5-7-14(8-6-13)10-20-16(18)12(3)4/h11-14H,5-10H2,1-4H3

InChI Key

XKYOVTCKPSRDLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC1CCC(CC1)COC(=O)C(C)C

Origin of Product

United States

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